molecular formula C8H18ClNO2 B1519989 2-Amino-2,5-dimethylhexanoic acid hydrochloride CAS No. 51606-88-3

2-Amino-2,5-dimethylhexanoic acid hydrochloride

Cat. No.: B1519989
CAS No.: 51606-88-3
M. Wt: 195.69 g/mol
InChI Key: CHJVZBUSPZQPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2,5-dimethylhexanoic acid hydrochloride” is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H17NO2.ClH/c1-8(2,3)5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H . This code provides a standard way to encode the molecular structure using text.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored at room temperature .

Scientific Research Applications

  • Photochemical Dimerization Applications

    • Research has shown that ultraviolet irradiation of compounds similar to 2-Amino-2,5-dimethylhexanoic acid hydrochloride can result in photochemical dimerization. This process has been observed in various aminopyridines and pyridones, suggesting potential applications in photochemistry and material science (Taylor & Kan, 1963).
  • Biodegradation Studies

    • Studies on related compounds, such as 6-Aminohexanoic acid, have explored its biodegradation, particularly by specific bacterial enzymes. This research contributes to understanding the microbial degradation of synthetic compounds, potentially aiding in environmental bioremediation efforts (Kinoshita et al., 1977).
  • Corrosion Inhibition Research

    • Schiff's bases derived from lysine, which is structurally related to this compound, have been studied for their role as corrosion inhibitors. This research is significant in materials science for protecting metals against corrosion (Gupta et al., 2016).
  • Role in Chemical Synthesis of Modified Peptides

    • 6-Aminohexanoic acid, closely related to this compound, plays a significant role in the chemical synthesis of modified peptides. This application is crucial in the development of new pharmaceuticals and biomaterials (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
  • Chiral Separation Techniques in Chemistry

    • The compound has potential applications in chiral separation processes, as studies have explored similar compounds for their role in high-speed countercurrent chromatography, a technique crucial in pharmaceutical and chemical industries (Ma & Ito, 1995).
  • Antioxidant and Antidyslipidemic Activities

    • Similar amino acids have been isolated from natural sources and shown to exhibit antioxidant and antidyslipidemic activities. This indicates potential applications in developing therapeutic agents for managing lipid disorders and oxidative stress (Prasad et al., 2013).
  • Coordination Chemistry and Material Science

    • Research on coordination compounds involving similar aminooxy acids has implications for material science and the development of new materials with specific chemical properties (Warnke & Trojanowska, 1993).

Safety and Hazards

The safety information for “2-Amino-2,5-dimethylhexanoic acid hydrochloride” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

2-amino-2,5-dimethylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)4-5-8(3,9)7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJVZBUSPZQPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2,5-dimethylhexanoic acid hydrochloride
Reactant of Route 2
2-Amino-2,5-dimethylhexanoic acid hydrochloride
Reactant of Route 3
2-Amino-2,5-dimethylhexanoic acid hydrochloride
Reactant of Route 4
2-Amino-2,5-dimethylhexanoic acid hydrochloride
Reactant of Route 5
2-Amino-2,5-dimethylhexanoic acid hydrochloride
Reactant of Route 6
2-Amino-2,5-dimethylhexanoic acid hydrochloride

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